![molecular formula C16H11Cl2FN4O B2736793 3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide CAS No. 1808823-07-5](/img/structure/B2736793.png)
3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2FN4O and its molecular weight is 365.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide typically involves multi-step procedures starting with the construction of the pyrazole core, followed by functional group modifications. Typical reactions may include halogenation, amide formation, and functional group protection/deprotection under controlled conditions such as low temperatures, use of inert atmospheres, and specific solvents to achieve desired yields and purity.
Industrial production methods: : On an industrial scale, the synthesis might involve automated processes with continuous flow chemistry techniques, optimizing the reaction conditions for scalability, efficiency, and safety. Catalysts, high-throughput screening of reaction conditions, and large-scale purification methods are employed to ensure the consistent production of high-purity compound batches.
化学反应分析
Types of reactions it undergoes: : This compound can undergo various types of chemical reactions, including:
Oxidation: Potentially leading to modifications of the pyridine ring or the pyrazole substituent.
Reduction: Possible reduction of the nitro or carbonyl groups, if present, or dechlorination.
Substitution: Nucleophilic or electrophilic substitution reactions at the chloro, fluoro, or carboxamide positions.
Common reagents and conditions used in these reactions: : Reagents like potassium carbonate, hydrochloric acid, sodium borohydride, or transition metal catalysts under conditions like reflux or room temperature.
Major products formed from these reactions: : Depending on the specific reaction, products may include variously substituted pyrazoles, pyridine derivatives, or modified amides.
Scientific Research Applications: : This compound's unique structure opens a plethora of scientific research applications:
Chemistry: : As a building block in organic synthesis for the development of new materials, catalysts, or ligands in coordination chemistry.
Biology: : Potential for biochemical studies, particularly in examining enzyme inhibition or receptor binding due to the presence of multiple reactive sites.
Medicine: : Possible pharmaceutical applications, including as a lead compound in drug discovery for targeting specific biological pathways.
Industry: : Use in agricultural chemicals, such as herbicides or pesticides, given its halogenated structure which may confer bioactivity against various pests or weeds.
Mechanism of Action: : The compound's mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. The chloro and fluoro substituents, along with the pyrazole ring, can engage in hydrogen bonding, van der Waals interactions, or π-π stacking with biomolecules.
Comparison with Similar Compounds: : Compared to other compounds with similar core structures:
3,5-dichloro-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}pyridine-2-carboxamide: : Slight positional change in substituents, altering reactivity and biological activity.
3,6-dichloro-N-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide: : Substitution of fluorine with chlorine, impacting electron density and possibly altering its mechanism of action
属性
IUPAC Name |
3,6-dichloro-N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c17-13-5-6-14(18)21-15(13)16(24)20-9-11-7-8-23(22-11)12-3-1-10(19)2-4-12/h1-8H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDQKLRYYKZPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CNC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
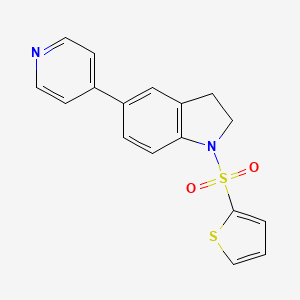
![3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2736714.png)
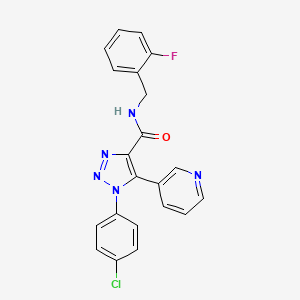
![N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)
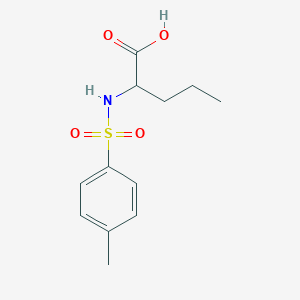
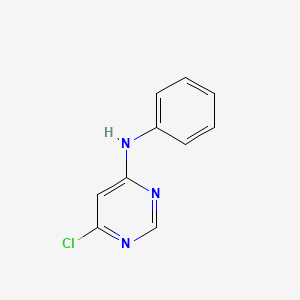
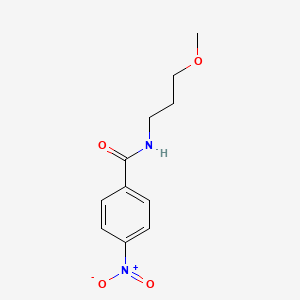
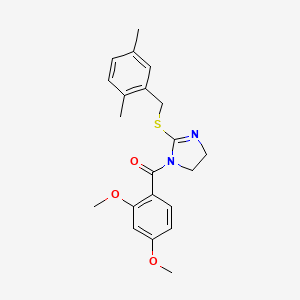
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2736726.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2736728.png)
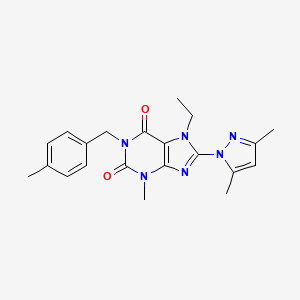
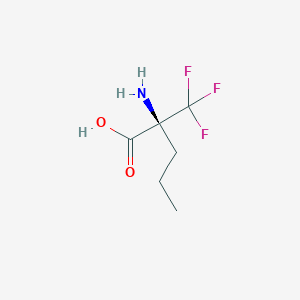
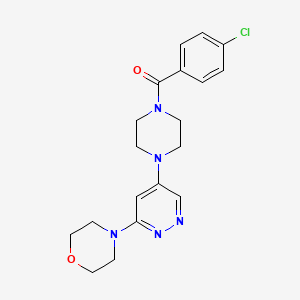
![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)
